Z-Asp(OBzl)-OSu
CAS No.: 61464-33-3
Cat. No.: VC13847035
Molecular Formula: C23H22N2O8
Molecular Weight: 454.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61464-33-3 |
---|---|
Molecular Formula | C23H22N2O8 |
Molecular Weight | 454.4 g/mol |
IUPAC Name | 4-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate |
Standard InChI | InChI=1S/C23H22N2O8/c26-19-11-12-20(27)25(19)33-22(29)18(13-21(28)31-14-16-7-3-1-4-8-16)24-23(30)32-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,30)/t18-/m0/s1 |
Standard InChI Key | WCIMRCGAANBKFS-SFHVURJKSA-N |
Isomeric SMILES | C1CC(=O)N(C1=O)OC(=O)[C@H](CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Properties
Z-Asp(OBzl)-OSu is characterized by its dual-protection strategy, which safeguards the α-carboxyl and β-carboxyl groups of aspartic acid during peptide synthesis. The compound’s IUPAC name, 4-(((benzyloxy)carbonyl)amino)-2-((2,5-dioxopyrrolidin-1-yl)oxy)-4-oxobutanoic acid benzyl ester, reflects its functional groups . Key physicochemical properties include:
Property | Value | Source |
---|---|---|
CAS Number | 61464-33-3 | |
Molecular Formula | ||
Molecular Weight | 454.43 g/mol | |
Solubility | Soluble in DMSO | |
Storage Recommendations | -20°C (solution), RT (solid) | |
Purity | ≥95% (commercial grades) |
Synthetic Methodology and Optimization
The synthesis of Z-Asp(OBzl)-OSu involves a two-step activation and protection process. Poechlauer and Hendel (1998) documented a 72% yield using triethylamine and chlorophosphoric acid diphenyl ester in ethyl acetate at ambient temperature over 24 hours . The reaction proceeds via nucleophilic acyl substitution, where the hydroxysuccinimide (HOSu) moiety displaces the leaving group on the aspartic acid derivative.
Critical Reaction Parameters:
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Solvent System: Ethyl acetate optimizes reagent solubility while minimizing side reactions.
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Catalyst: Triethylamine neutralizes HCl byproducts, driving the reaction to completion .
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Temperature: Ambient conditions (20–25°C) prevent thermal degradation of the OSu ester.
Alternative routes using mixed carbonates or carbodiimide coupling agents (e.g., DCC) have been reported but yield lower efficiency compared to the Poechlauer method .
Mechanistic Role in Solid-Phase Peptide Synthesis (SPPS)
Z-Asp(OBzl)-OSu addresses aspartimide formation, a common side reaction during SPPS. By protecting the β-carboxyl group with a benzyl ester (OBzl) and activating the α-carboxyl as an OSu ester, the compound ensures regioselective coupling . The mechanism involves:
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Activation: The OSu ester reacts with amine nucleophiles (e.g., resin-bound peptides), forming an amide bond.
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Deprotection: The Z group is removed via hydrogenolysis or acidic cleavage (e.g., TFA), while the OBzl group remains intact until final deprotection .
This orthogonal protection strategy is vital for synthesizing aspartic acid-rich peptides, such as those in viral envelope proteins or enzyme active sites .
Emerging Applications and Future Directions
Recent studies explore Z-Asp(OBzl)-OSu in hybrid peptide-polymer conjugates for targeted drug delivery. For example, its benzyl ester facilitates post-synthetic modification via click chemistry, enabling attachment of polyethylene glycol (PEG) chains or fluorescent probes . Additionally, the compound’s compatibility with microwave-assisted SPPS (5-minute coupling times vs. 60 minutes conventionally) highlights potential for high-throughput synthesis .
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